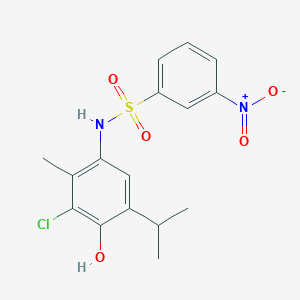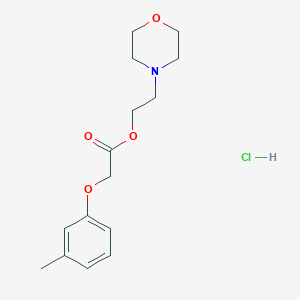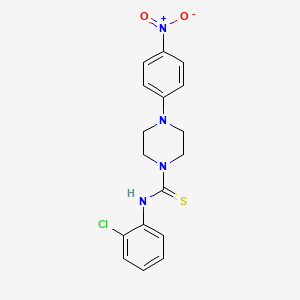
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide, also known as CHIMSA, is a chemical compound that has attracted the attention of the scientific community due to its potential therapeutic applications. CHIMSA is a sulfonamide derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide involves the inhibition of COX-2 and iNOS. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. iNOS is an enzyme that produces nitric oxide, which is involved in inflammation and immune responses. By inhibiting the activity of these enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and nitric oxide, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its well-documented mechanism of action. Its ability to inhibit COX-2 and iNOS has been extensively studied, making it a useful tool for researchers studying inflammation and pain. However, this compound has limitations as well. Its complex synthesis method and relatively high cost may limit its use in some research settings.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide. One area of interest is its potential as a treatment for cancer. Its ability to induce apoptosis in cancer cells has been demonstrated in vitro, and further research is needed to determine its efficacy in vivo. Additionally, researchers are interested in exploring the potential of this compound as a treatment for other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is a need for further research into the synthesis of this compound, with the goal of developing more efficient and cost-effective methods for its production.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)-3-nitrobenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. Its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) has been of particular interest to researchers.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-9(2)13-8-14(10(3)15(17)16(13)20)18-25(23,24)12-6-4-5-11(7-12)19(21)22/h4-9,18,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVDCVMQWBJGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966158.png)
![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)
![2-(5-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3966172.png)



![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3966198.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3966205.png)
![ethyl 4-{[(4-nitrophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B3966208.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)

![N,N-diethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B3966224.png)